Dibutylphosphite

Description

Significance of Organophosphorus Compounds in Contemporary ChemistryOrganophosphorus compounds (OPCs) constitute a broad and vital class of organic molecules, distinguished by the presence of at least one carbon-phosphorus bond, although in industrial and environmental contexts, the definition can extend to compounds with an organic substituent lacking a direct P-C bond.wikipedia.orgunacademy.comThese compounds are indispensable in modern chemistry, owing to their distinctive physicochemical attributes and wide-ranging applications across diverse sectors.mdpi.com

In the realm of agricultural chemistry, OPCs are extensively employed, with over 300 phosphorus-containing pesticides currently available, serving as a significant alternative to environmentally persistent chlorinated hydrocarbons. wikipedia.orgunacademy.comfrontiersin.org Beyond their role in pest management, OPCs are integral to medicinal chemistry, evidenced by more than 80 phosphorus-containing drugs in clinical use. frontiersin.org

The utility of OPCs extends profoundly into organic synthesis. For instance, phosphonates are widely utilized as modified Wittig reagents, facilitating the efficient synthesis of alkenes. frontiersin.org Phosphines, another subclass of OPCs, function as crucial ligands in metal-catalyzed reactions, with P-chiral phosphine (B1218219) ligands being particularly instrumental in asymmetric catalysis for achieving high stereoselectivity in reaction products. frontiersin.org

Furthermore, organophosphorus compounds play a significant role in materials science. They are recognized as environmentally benign flame retardants, offering superior fire retardancy coupled with low smoke generation. mdpi.comfrontiersin.org The inherent capacity of phosphoryl (P=O) groups to strongly coordinate with metals also renders phosphorus-based compounds valuable as metal extractants. frontiersin.org Their applications also encompass the manufacturing of plastics and solvents. nih.gov The versatility of organophosphorus compounds is largely attributed to phosphorus's ability to exist in various oxidation states, predominantly phosphorus(V) and phosphorus(III) derivatives, which enables a wide array of structural motifs and reactivities. wikipedia.orgunacademy.com

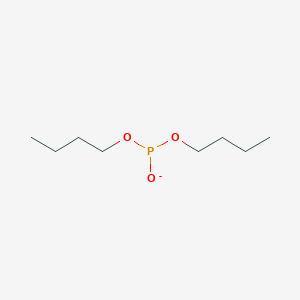

Overview of Dibutylphosphite as a Key Synthetic Intermediatethis compound (DBP), represented by the chemical formula (C4H9O)2POH, is a prominent organophosphorus compound categorized as a phosphite (B83602) ester.benchchem.comontosight.aiIt is characterized by two butyl groups attached to a central phosphorus atom, which typically exists in the +3 oxidation state within the compound.benchchem.comthis compound presents as a clear, colorless liquid with a characteristic or penetrating odor.ontosight.aichemicalbook.comnih.gov

The physical and chemical properties of this compound are well-documented, establishing it as a predictable and versatile reagent in chemical synthesis. It possesses a molecular weight of 194.21 g/mol , a boiling point ranging from 118-119 °C at 11 mmHg, and a density of 0.995 g/mL at 25 °C. nih.govfishersci.com this compound exhibits solubility in common organic solvents such as ethanol (B145695) and chloroform (B151607), though its solubility in water is limited, measured at 7.3 g/L at 25 °C. ontosight.ainih.gov

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H19O3P |

| Molecular Weight | 194.21 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Characteristic/Penetrating |

| Boiling Point | 118-119 °C @ 11 mmHg |

| Melting Point | -57 °C |

| Density | 0.995 g/mL @ 25 °C |

| Refractive Index | 1.4220 @ 20 °C/D |

| Solubility in Water | 7.3 g/L @ 25 °C |

| Oxidation State of P | +3 |

This compound serves as a crucial synthetic intermediate across various chemical industries. Its synthesis commonly involves the reaction of phosphorus trichloride (B1173362) with butanol, followed by hydrolysis of the resulting intermediate. ontosight.ai Research efforts have led to optimized synthetic routes, achieving high yields; for instance, a method utilizing n-butanol and phosphorus trichloride has demonstrated yields of up to 97.1%. researchgate.net Microwave-assisted alcoholysis, involving dimethyl phosphite and butanol, has shown a 98% conversion within 5 minutes, significantly reducing reaction times compared to conventional batch methods. Acid-catalyzed synthetic approaches, such as those employing p-toluenesulfonic acid, have also proven highly efficient, achieving a 94% yield at room temperature within 2 hours.

Table 2: Representative Synthesis Yields of this compound

| Synthesis Method | Key Reactants | Reported Yield/Conversion | Reference |

| From n-butanol and phosphorus trichloride | n-butanol, phosphorus trichloride | Up to 97.1% | researchgate.net |

| Microwave-assisted alcoholysis | Dimethyl phosphite, butanol | 98% conversion | |

| Acid-catalyzed synthesis | Triethyl phosphite, butanol, Brønsted acid | 94% yield |

As a versatile chemical building block, DBP acts as a raw material for the synthesis of various phosphonic esters, including those containing heterocyclic radicals. It is also employed in the manufacturing of pesticides and as a stabilizer in certain polymer formulations. ontosight.ai this compound participates in diverse addition reactions, notably with Schiff bases, leading to the formation of complex phosphonylated diamines, thereby illustrating its utility in constructing intricate molecular architectures. tandfonline.com Furthermore, it can be converted to phosphinothioic acid, dibutyl-, through a reaction with hydrogen sulfide, which itself functions as an intermediate for thiophosphate pesticides. vulcanchem.com The anhydride (B1165640) formed from acetic acid and this compound serves as a reagent for introducing phosphorus functionalities into molecules and is utilized in the production of flame retardants, agricultural chemicals, and pharmaceuticals. ontosight.ai Beyond its role as a direct reactant, DBP also finds application as a solvent and antioxidant. chemicalbook.comnih.gov Its use as an anti-wear additive in industrial gear oils and hydraulic machinery further underscores its broad industrial utility. vulcanchem.com The ongoing exploration of DBP for the production of metal complexes highlights its potential in catalysis and advanced materials science. ontosight.aivulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H18O3P- |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

dibutyl phosphite |

InChI |

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q-1 |

InChI Key |

BVXOPEOQUQWRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP([O-])OCCCC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Dibutylphosphite

Conventional Esterification and Transesterification Routes

Traditional methods for synthesizing dibutyl phosphite (B83602) rely on well-established esterification and transesterification reactions. These processes typically involve the reaction of a phosphorus source with butanol or the exchange of alkoxy groups from a starting phosphite ester.

Acid-catalyzed synthesis is a common approach, proceeding either through the direct esterification of phosphorous acid or the transesterification of a lower alkyl phosphite, such as dimethyl phosphite, with butanol. In the direct esterification of phosphorous acid with n-butanol, studies have shown that optimal conditions include a reaction temperature of 125-135°C and a molar ratio of n-butanol to phosphorous acid of 3.6. scilit.comrsc.org Under these conditions, without a catalyst, the reaction can achieve a 68% yield in approximately 3 hours. scilit.comrsc.org

For transesterification, a starting material like dimethyl phosphite is reacted with an excess of butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is driven towards the formation of dibutyl phosphite by using a stoichiometric excess of butanol, typically at a molar ratio greater than 2:1 (butanol to dimethyl phosphite), and is conducted under reflux at temperatures between 80°C and 120°C.

Table 1: Acid-Catalyzed Synthesis Conditions for Dibutyl Phosphite

| Method | Reactants | Molar Ratio (Butanol:Phosphorus Source) | Catalyst | Temperature (°C) | Yield | Reference(s) |

| Direct Esterification | n-Butanol, Phosphorous Acid | 3.6 : 1 | None | 125-135 | 68% | scilit.comrsc.org |

| Transesterification | n-Butanol, Dimethyl Phosphite | >2 : 1 | Sulfuric Acid | 80-120 (Reflux) | Not specified |

Base-catalyzed transesterification is another prevalent conventional method, often favored for its efficiency. This process typically involves the reaction of dimethyl phosphite with n-butanol using a base catalyst like sodium methoxide. The reaction proceeds via nucleophilic substitution, where the butoxy group from butanol displaces the methoxy (B1213986) groups on the dimethyl phosphite. To maximize the formation of the di-substituted product (dibutyl phosphite) and minimize mono-substituted intermediates, a butanol-to-dimethyl phosphite molar ratio of 2.5:1 is often employed. This method operates effectively at temperatures between 80°C and 100°C, achieving yields in the range of 85–92%.

Table 2: Base-Catalyzed Transesterification of Dimethyl Phosphite

| Catalyst | Reactant Ratio (Butanol:Dimethyl Phosphite) | Temperature (°C) | Achieved Yield | Reference(s) |

| Sodium Methoxide | 2.5 : 1 | 80-100 | 85-92% |

A widely used industrial method for producing dibutyl phosphite involves the reaction of phosphorus trichloride (B1173362) with n-butanol. researchgate.netrsc.orgthieme-connect.com This reaction is highly exothermic, and controlling the temperature is critical to prevent side reactions and degradation. A notable industrial process developed to manage this involves reacting liquid butanol with phosphorus trichloride under sub-atmospheric pressure. thieme-connect.com In this setup, the liquid alcohol vaporizes upon entering the reaction zone, absorbing the heat of reaction and allowing the process to proceed smoothly at a controlled temperature between 0°C and 40°C. nih.gov This method has been reported to produce dibutyl phosphite with a purity of over 96% and in yields as high as 97.1%. nih.govconicet.gov.ar The initial product of the reaction between phosphorus trichloride and butanol is subsequently hydrolyzed to form the final dibutyl phosphite. researchgate.net

Table 3: Synthesis from Phosphorus Trichloride and Butanol

| Method | Key Process Feature | Temperature (°C) | Yield (based on PCl₃) | Reference(s) |

| Industrial Process | Sub-atmospheric pressure, evaporative cooling | 0-40 | 92% | nih.gov |

| Lab-Scale Optimization | Optimized reactant ratio, time, temperature | Not specified | up to 97.1% | conicet.gov.ar |

Base-Catalyzed Transesterification Processes

Advanced Catalytic Synthesis Protocols

To overcome some of the limitations of conventional methods, such as harsh conditions or the use of hazardous reagents, advanced catalytic systems have been developed. These protocols offer greater selectivity and efficiency under milder conditions.

Transition metal catalysts have been effectively employed in the synthesis of dibutyl phosphite. Titanium-based catalysts, for instance, show optimal activity at loadings of 0.5–1.0 mol% for the transesterification of dimethyl phosphite with butanol. Exceeding this catalyst concentration can lead to an increase in side reactions.

A significant advancement is the use of platinum catalysts for the hydrolysis of tributyl phosphite. A platinum(II) aqua complex has been developed that facilitates the conversion of tributyl phosphite to dibutyl phosphite under neutral conditions. This catalyst is highly efficient, operating at room temperature (25°C) with a turnover frequency (TOF) of 1,200 h⁻¹, and achieves a 99% conversion in just 30 minutes. A key advantage of this method is the elimination of acidic or basic workups, which simplifies the purification process.

Table 4: Transition Metal-Catalyzed Synthesis of Dibutyl Phosphite

| Catalyst Type | Reactants | Key Feature | Temperature (°C) | Conversion/Yield | Reference(s) |

| Titanium-based | Dimethyl Phosphite, Butanol | Optimal loading at 0.5-1.0 mol% | Not specified | Not specified | |

| Platinum(II) aqua complex | Tributyl Phosphite | Neutral conditions, high TOF (1,200 h⁻¹) | 25 | 99% Conversion |

Brønsted acids have emerged as effective catalysts for the selective synthesis of dibutyl phosphite. A halide-free method utilizing a Brønsted acid, such as p-toluenesulfonic acid, has been introduced for the reaction of triethyl phosphite with butanol. This system demonstrates remarkable selectivity dependent on the presence of water. In the presence of water, the reaction selectively yields dibutyl phosphite with a 94% yield at room temperature within 2 hours. Conversely, in the absence of water, the same catalytic system produces butylphosphonates, highlighting the critical role of controlled hydrolysis in determining the final product.

Organocatalytic Systems in Phosphite Formation

The formation of phosphites and their derivatives can be effectively facilitated by organocatalysts, which are metal-free small organic molecules. In reactions involving the P-H bond of dialkyl phosphites, such as the Pudovik and hydrophosphonylation reactions, organocatalysts play a crucial role in activating the phosphite.

Mechanistic studies reveal that the catalytic process often begins with the formation of an intermediate, such as an iminium ion when reacting with an aldehyde and an amine. acs.orgnih.gov The phosphite then adds to this intermediate. acs.orgnih.gov The catalyst, which can be a bifunctional entity like a squaramide or thiourea (B124793) derivative, activates both the phosphite and the electrophile (e.g., an aldehyde or imine). csic.esunl.pt For instance, a catalyst can activate a carbonyl group through hydrogen bonding while simultaneously activating the phosphite's P-H bond via a basic site, such as a piperidine (B6355638) or quinuclidine (B89598) nitrogen atom. csic.esunl.pt This dual activation facilitates the nucleophilic attack of the phosphite.

While these examples primarily describe C-P bond formation using a pre-existing dialkyl phosphite, the principles of phosphite activation by organocatalysts are fundamental and can be applied to their synthesis, such as in transesterification reactions. The ability of these catalysts to operate under mild conditions makes them an attractive option for developing more sustainable synthetic protocols.

Modern Process Intensification Strategies

To enhance the efficiency, safety, and environmental profile of dibutyl phosphite synthesis, modern process intensification strategies have been developed. These include microwave-assisted synthesis, continuous flow reactors, and solvent-free methodologies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of organophosphorus chemistry, microwave irradiation has been shown to dramatically reduce reaction times and improve yields for reactions involving dibutyl phosphite. For example, the solvent- and catalyst-free Kabachnik-Fields condensation using dibutyl phosphite to form α-aminophosphonates can be completed in 60-75 minutes at 100–120°C, demonstrating high efficiency. tandfonline.comtandfonline.com

A significant advancement is the combination of microwave heating with continuous flow systems. In the transesterification of dimethyl phosphite with butanol to produce dibutyl phosphite, this combined approach achieved a 98% conversion in just 5 minutes, a stark contrast to the 12 hours required in conventional batch reactors. This rapid and uniform heating minimizes side reactions, leading to a higher purity product.

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Parameter | Microwave-Assisted Synthesis (Flow Reactor) | Conventional Batch Synthesis |

| Reactants | Dimethyl phosphite, Butanol | Dimethyl phosphite, Butanol |

| Reaction Time | 5 minutes | 12 hours |

| Conversion Rate | 98% | Not specified, but significantly lower |

| Temperature | 150°C | 80–120°C |

| Key Advantage | Drastic reduction in reaction time, suppression of side reactions | Established methodology |

This table showcases the significant efficiency gains of microwave-assisted flow synthesis for dibutyl phosphite production.

Continuous flow reactors offer numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and ease of scalability. For the synthesis of dibutyl phosphite and its derivatives, continuous flow systems, particularly when coupled with microwave reactors, have proven highly effective. researchgate.net

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction has been successfully translated to a continuous flow process, resulting in high yields (around 90%) and shorter reaction times compared to batch methods. researchgate.net Similarly, the optimization of the Pudovik reaction in continuous stirred tank reactors (CSTRs) has led to improved yields and significantly reduced reaction times from 16 hours down to 120 minutes. mdpi.com The transesterification of phosphites, a direct route to compounds like dibutyl phosphite, has also been adapted to continuous flow, demonstrating higher productivity and efficiency. nih.gov

A major focus of modern chemical synthesis is the reduction or elimination of hazardous organic solvents. Many of the intensified processes described above also incorporate solvent-free conditions. The microwave-assisted Pudovik and Kabachnik-Fields reactions using dibutyl phosphite are often performed without any solvent, which simplifies purification, reduces waste, and lowers environmental impact. tandfonline.comtandfonline.combeilstein-journals.org

Green protocols are being developed that involve heating reactants at moderate temperatures (e.g., 50°C) for short durations to achieve nearly quantitative yields without the need for solvents or catalysts. mdpi.com These methods align with the principles of green chemistry by improving atom economy and reducing the generation of hazardous substances.

Continuous Flow Reactor Architectures

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of dibutyl phosphite requires careful control and optimization of various reaction parameters. The stoichiometric ratio of the reactants is a particularly critical factor that dictates the product distribution.

In the synthesis of dibutyl phosphite via the transesterification of a dialkyl phosphite (like dimethyl phosphite) with n-butanol, or through the direct reaction of phosphorous acid with n-butanol, the molar ratio of the alcohol to the phosphorus-containing starting material is crucial. google.com

Using a stoichiometric excess of the alcohol is necessary to drive the reaction towards the desired di-substituted product (dibutyl phosphite) and to minimize the formation of the mono-substituted intermediate (e.g., monobutyl phosphite). google.com Research has shown that a butanol-to-dimethyl phosphite molar ratio of 2.5:1 is optimal for maximizing the yield of dibutyl phosphite. Similarly, in the synthesis from phosphorous acid, a mole ratio of n-butanol to phosphorous acid of 3.6:1 was found to be most effective. researchgate.net Patent literature corroborates these findings, recommending a molar ratio of alcohol to acid between 2.2:1 and 4.0:1, with a preferred range of 2.5:1 to 3.0:1. google.com An insufficient amount of alcohol leads to incomplete reaction and a higher proportion of undesirable byproducts.

Interactive Table: Effect of Stoichiometric Ratio on Dibutyl Phosphite Synthesis

| Starting Phosphorus Reagent | Recommended Molar Ratio (Alcohol:P-Reagent) | Outcome | Reference |

| Dimethyl Phosphite | 2.5 : 1 | Maximizes di-substitution, minimizes mono-substitution | |

| Phosphorous Acid | 3.6 : 1 | Optimal for yield | researchgate.net |

| Phosphorous Acid | 2.5:1 to 3.0:1 | Preferred range for high purity and yield | google.com |

This table summarizes the optimized stoichiometric ratios from different studies for the synthesis of dibutyl phosphite.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of dibutyl phosphite synthesis are significantly influenced by reaction temperature and pressure. These parameters are critical for controlling reaction rates, maximizing product yield, and minimizing the formation of unwanted byproducts.

Temperature Effects

Temperature control is paramount in the synthesis of dibutyl phosphite, particularly during transesterification and reactions involving phosphorus trichloride. In the conventional transesterification of dimethyl phosphite with n-butanol, reaction temperatures are typically maintained in the range of 80–120°C under reflux conditions. More specific methodologies using titanium-based catalysts have achieved high yields at a controlled temperature of 100°C. Another process for producing dialkyl phosphites specifies an optimal reaction temperature range of 130°C to 138°C, with a more preferred range of 131°C to 136°C. google.com

However, exceeding certain temperature thresholds can be detrimental. For instance, some exothermic reactions require precise cooling, as temperatures exceeding 130°C can lead to thermal degradation and a drop in yield by as much as 15–20%. In contrast, some nickel-catalyzed cross-coupling reactions to form similar organophosphorus compounds can proceed efficiently at lower temperatures of 100-120°C. nih.gov The synthesis of the related compound, dibutyl phosphate (B84403), from phosphorous acid and n-butanol has been optimized at temperatures between 125-135°C. researchgate.netscientific.net

The table below summarizes findings on the influence of temperature on dibutyl phosphite and related syntheses.

| Synthetic Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Transesterification | Titanium isopropoxide | 100 | 6 h | 95 | |

| Transesterification | None (General) | 80-120 | Reflux | N/A | |

| Esterification | None | 131 | N/A | 84.6 | google.com |

| Brønsted Acid-Catalyzed | p-TsOH | 25 | 2 h | 94 |

Pressure Effects

Pressure primarily plays a role in shifting reaction equilibrium and in the purification of the final product. In esterification reactions that produce water or other volatile byproducts, removing these substances from the reaction mass drives the reaction toward completion. This is often accomplished by distillation, sometimes under reduced pressure. google.com

Following the reaction, dibutyl phosphite is often purified by distillation under reduced pressure. nih.govnih.gov For example, one patented process describes a purification step where the pressure is reduced to between 27.5 and 29 inches of mercury while heating to 90°C. google.com This allows for the removal of residual solvents and excess butanol, ensuring a high-purity product. google.com In the transesterification of triphenyl phosphite, the liberated phenol (B47542) byproduct is stripped from the reaction mixture by distillation under reduced pressure at 75-90°C. google.com

Catalyst Loading and Co-catalyst Systems

The efficiency and selectivity of dibutyl phosphite synthesis are heavily dependent on the catalyst system employed, including the concentration of the primary catalyst (catalyst loading) and the presence of co-catalysts or additives.

Catalyst Loading

This principle is observed in related organophosphorus syntheses as well. In the formation of phosphoramidates from dibutyl phosphite using a copper-cobalt double metal cyanide (Cu-Co DMC) catalyst, reducing the catalyst loading from 3 mol% to 1 mol% resulted in a significant drop in yield from 98% to 72%. nih.gov Conversely, increasing the catalyst loading to 6 mol% offered no advantage in reducing the reaction time. nih.gov

The table below illustrates the impact of catalyst loading on reaction outcomes.

| Reactants | Catalyst System | Catalyst Loading (mol%) | Outcome | Reference |

| Dimethyl phosphite + Butanol | Titanium-based | 0.5 - 1.0 | Optimal activity | |

| Dimethyl phosphite + Butanol | Titanium-based | > 1.0 | Increased side reactions | |

| Dibutyl phosphite + Amine | Cu-Co DMC | 3 | 98% yield | nih.gov |

| Dibutyl phosphite + Amine | Cu-Co DMC | 1 | 72% yield | nih.gov |

| Dibutyl phosphite + Amine | Cu-Co DMC | 6 | No improvement in reaction time | nih.gov |

Co-catalyst and Dual Catalyst Systems

Modern synthetic strategies often employ multi-component catalyst systems to enhance performance. In some reactions involving dialkyl phosphites, a combination of reagents is used to facilitate the transformation. For example, a one-pot, three-component coupling reaction involving dialkyl phosphites, carbon disulfide, and an alkyl halide is effectively promoted by a system of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net

In other applications, co-catalysts are used to activate or stabilize the primary catalyst. The synthesis of phosphoramidates from dibutyl phosphite can be catalyzed by a Cu-Co-DMC system where iodine is used as an additive. nih.gov The concentration of this iodine co-catalyst is also crucial; the yield was maintained at 99% when the iodine amount was reduced to 15 mol%, but decreased at lower concentrations. nih.gov

The concept of a dual-catalyst system, which consists of a physical mixture of two different catalysts to perform sequential reactions in a single pot, is also relevant. For instance, the production of dimethyl ether can be achieved with a dual system comprising a methanol (B129727) synthesis catalyst and a methanol dehydration catalyst, such as aluminum phosphate. google.com This approach highlights the potential for combining different catalytic functions to streamline synthetic processes. Another example is a catalyst system for propylene (B89431) polymerization that contains an organic phosphite as one component of a system that also includes a trialkyl aluminum compound and a dihydrocarbylaluminum halide. google.com

Iii. Chemical Reactivity and Transformation Pathways of Dibutylphosphite

Phosphorus-Hydrogen Bond Reactivity in Tautomeric Forms

Dibutylphosphite exists in tautomeric forms, with the phosphonate (B1237965) form (dialkyl hydrogen phosphonate, (RO)₂P(O)H) typically predominating over the phosphite (B83602) form (dialkyl phosphite, (RO)₃P). researchgate.netnih.govacs.orgresearchgate.netacs.orgtacr.cz Despite the predominance of the phosphonate tautomer, the phosphite tautomeric form is crucial for its reactivity, particularly in interactions involving hydrogen bonding. researchgate.netnih.govacs.orgresearchgate.netacs.org The P-H bond is a key feature, enabling its participation in addition reactions. For instance, this compound undergoes addition reactions with Schiff bases, leading to the formation of α-aminophosphonates. scholarsresearchlibrary.com

Oxidative Transformations to Phosphorus(V) Species

This compound is susceptible to oxidative transformations, converting its phosphorus atom from the +3 to the +5 oxidation state.

A primary oxidative product of this compound is dibutyl phosphate (B84403), a phosphorus(V) species. nih.govacs.orgresearchgate.netacs.orgnoaa.gov This transformation involves the addition of an oxygen atom to the phosphorus center.

The oxidation of this compound to dibutyl phosphate can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide and potassium permanganate (B83412). The reaction conditions significantly influence the outcome. For example, heating neat this compound can lead to its oxidation to dibutyl phosphate. researchgate.net Studies have shown that the phosphite tautomeric form of this compound, when interacting with polyaniline base, can convert to the oxidized form, dibutyl phosphate, upon heating to 200 °C in air. nih.govacs.orgresearchgate.netacs.org Interestingly, the interaction with polyaniline base can also prevent the oxidation of this compound to dibutyl phosphate, which otherwise occurs when neat this compound (where the phosphonate form predominates) is heated. researchgate.net

Table 1: Oxidative Transformation of this compound to Dibutyl Phosphate

| Reactant | Oxidizing Agent(s) | Product | Conditions |

| This compound | Hydrogen peroxide | Dibutyl Phosphate | - |

| This compound | Potassium permanganate | Dibutyl Phosphate | - |

| This compound | Air | Dibutyl Phosphate | Heating to 200 °C (especially neat) nih.govacs.orgresearchgate.netacs.org |

Formation of Dibutyl Phosphate

Reductive Processes and Formation of Lower Oxidation State Phosphorus Compounds

This compound can also undergo reductive processes. It can be reduced to phosphorous acid using strong reducing agents such as lithium aluminum hydride. Organophosphates, including this compound, are known to be susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas when exposed to strong reducing agents like hydrides. noaa.gov

Nucleophilic Substitution Reactions at the Phosphorus Center

This compound is known to participate in nucleophilic substitution reactions at its phosphorus center. These reactions are a common feature of phosphorus chemistry, akin to SN2 reactions at carbon centers, but with distinct characteristics for phosphorus(III) and phosphorus(V) species. rsc.orgox.ac.ukscispace.com

This compound readily reacts with various nucleophiles, including amines and alcohols, to form corresponding phosphonates and phosphoramidates. A notable example is its addition reaction with Schiff bases, which yields α-aminophosphonates. scholarsresearchlibrary.com This reaction is a powerful and attractive method for the construction of α-aminophosphonates. scholarsresearchlibrary.com The conventional synthesis of this compound itself often involves the transesterification of dimethyl phosphite with excess butanol, an acid- or base-catalyzed nucleophilic substitution where methoxy (B1213986) groups are replaced by butoxy groups.

Table 2: Nucleophilic Substitution Reactions of this compound

| Reactant | Nucleophile(s) | Product Type | Specific Examples/Conditions |

| This compound | Amines (e.g., Schiff bases) | Phosphonates, Phosphoramidates | α-aminophosphonates via addition reactions scholarsresearchlibrary.com |

| This compound | Alcohols | Phosphonates | Formation of phosphonates |

Synthesis of Phosphoramidates and Substituted Phosphonates

This compound serves as a versatile precursor for the synthesis of phosphoramidates and substituted phosphonates. Phosphoramidates, characterized by a P(O)-N bond, can be formed through the coupling of this compound with amines. For instance, this compound has been successfully coupled with propylamine (B44156) and benzylamine, yielding phosphoramidates with minimal oxidation side products. nih.gov This reaction can be facilitated by heterogeneous catalytic systems, such as copper-cobalt double metal cyanides (Cu-Co DMC). nih.gov Electrochemical oxidative cross-coupling protocols also offer an efficient and eco-friendly route for synthesizing phosphoramidates from P(O)H compounds like this compound and anilines. sci-hub.se

Substituted phosphonates, which feature a direct carbon-phosphorus (C-P) bond, are another significant class of compounds synthesized from this compound. ontosight.ai These are primarily formed through addition reactions, where the P-H bond of this compound adds across unsaturated systems, as detailed in the subsequent sections.

Addition Reactions in Organic Synthesis

This compound readily participates in addition reactions across various unsaturated systems, particularly those containing carbon-heteroatom double bonds. These reactions are crucial for constructing complex organophosphorus molecules. canbipharm.comnih.govsci-hub.se

This compound exhibits significant reactivity towards carbon-heteroatom double bonds, such as those found in Schiff bases and carbonyl compounds.

This compound undergoes addition reactions with Schiff bases. For example, it reacts with certain Schiff bases to yield complex products such as 1,4-bis[N-methyl(dibutoxyphosphonyl)-1-(2-furyl)]diaminobenzene and 4,4′-bis[N-methyl(dibutoxyphosphonyl)-1-phenyl]benzidine. canbipharm.comnih.govsci-hub.se

The reaction with carbonyl compounds is a cornerstone of α-hydroxyphosphonate synthesis.

The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite, such as this compound, to the carbonyl group of aldehydes or ketones, leading to the formation of α-hydroxyphosphonates. ontosight.aifishersci.comcoleparmer.comtdl.orgresearchgate.net This reaction is a direct and efficient method for establishing new carbon-phosphorus bonds. fishersci.comcoleparmer.com

The Pudovik reaction can be catalyzed by a variety of reagents, including both bases and acids. Base catalysts such as triethylamine (B128534), piperazine, potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) have been employed. fishersci.comresearchgate.net Acid catalysis can be achieved with Brønsted acids like p-toluenesulfonic acid and potassium hydrogensulfate, or Lewis acids such as titanium(IV) isopropoxide and SnCl₂·2H₂O. chemicalbook.comresearchgate.netresearchgate.net Reaction conditions can vary widely, including solvent-free approaches, often enhanced by microwave irradiation or grinding at room temperature, which can lead to high yields. fishersci.comcoleparmer.comtdl.orgresearchgate.net

Table 1: Representative Conditions for Pudovik Reaction with Dialkyl Phosphites

| Catalyst | Dialkyl Phosphite | Carbonyl Compound Type | Conditions | Yield (Approx.) | Source |

| Triethylamine | Dialkyl phosphites | Aldehydes | Boiling acetone, followed by crystallization, solvent-free | High | researchgate.net |

| Potassium hydrogensulfate | Diethyl phosphite | Substituted aldehydes | 20 mol% catalyst | Not specified | researchgate.net |

| Silica-supported tungstic acid | Dialkyl phosphites | Aldehydes/Ketones | Not specified | Not specified | researchgate.net |

| Butyllithium | Dialkyl phosphites | Aldehydes/Ketones | 0.1 mol% catalyst, hexane (B92381) solvent | Not specified | researchgate.net |

| Piperazine | Diethyl phosphite | Aryl aldehydes | Solvent-free, grinding, room temperature | High | fishersci.com |

| Nano-TiO₂ | Dialkyl phosphites | Aldehydes | Solvent-free, microwave irradiation | Not specified | coleparmer.com |

| SnCl₂·2H₂O | Diethyl/Dibutyl phosphite | Substituted aldehydes | Ethanol (B145695), conventional or ultrasonic irradiation | Not specified | researchgate.net |

| Titanium(IV) isopropoxide | Dimethyl phosphite | Not specified | 0.5 mol% catalyst, 100°C, 6 hours (for DBP synthesis via transesterification) | 95% | chemicalbook.com |

α-Aminophosphonates, structural analogues of α-amino acids, are a significant class of compounds often synthesized using this compound. Two primary routes involve imines: the aza-Pudovik reaction and the Kabachnik-Fields reaction.

The aza-Pudovik reaction involves the direct nucleophilic addition of a dialkyl phosphite to an imine (Schiff base). tdl.orggoogle.comncl.res.inacs.orgnoaa.govresearchgate.net Imines are typically generated from the condensation of aldehydes or ketones with primary amines. ncl.res.innoaa.gov this compound has been successfully employed in this reaction. For example, in a microwave-assisted, solvent-free synthesis, this compound reacted with imines (derived from sulphadiazine and various aldehydes) to produce α-aminophosphonates in moderate to high yields. google.com Another study reported a 90% yield of an α-aminophosphonate when this compound was added to an N-benzylideneamine under microwave irradiation at 100°C. ncl.res.in

The Kabachnik-Fields reaction is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H reagent (such as this compound). This one-pot reaction is believed to proceed via the in-situ formation of an imine intermediate, followed by its reaction with the phosphite. noaa.govoup.comtdl.orgresearchgate.net this compound has been utilized in various Kabachnik-Fields syntheses. For instance, in the microwave-assisted synthesis of chromonyl-containing aminophosphonates, this compound showed reactivity comparable to diethyl phosphite. A 71% yield was reported for the catalyst-free Kabachnik-Fields reaction of 4-methoxy benzaldehyde, 4-aminophenol, and this compound in dry toluene (B28343) under reflux. Furthermore, a 92% yield was achieved using this compound, piperonal, and (R)-α-methylbenzylamine, catalyzed by Amberlite-IR 120 under microwave irradiation. researchgate.net

Table 2: Representative Conditions for α-Aminophosphonate Synthesis using this compound

| Reaction Type | Imine/Amine & Carbonyl | Catalyst | Conditions | Yield (Approx.) | Source |

| Aza-Pudovik | Imines (from sulphadiazine + aldehydes) | None specified | Microwave irradiation, 2-3 min, 230W, solvent-free | Moderate to high | google.com |

| Aza-Pudovik | N-benzylideneamine | None specified | Microwave irradiation, 1.2-fold DBP, 100°C, 30 min | 90% | ncl.res.in |

| Kabachnik-Fields | 3-formyl-6-methylchromone, butylamine | None | Microwave irradiation, 100°C, 1 h, solvent-free | 86% | |

| Kabachnik-Fields | 4-methoxy benzaldehyde, 4-aminophenol | None | Dry toluene, reflux, 5 h | 71% | |

| Kabachnik-Fields | Piperonal, (R)-α-methylbenzylamine | Amberlite-IR 120 | Microwave irradiation | 92% | researchgate.net |

| Kabachnik-Fields | Substituted aldehydes, Amlodipine (amine) | SnCl₂·2H₂O (Lewis acid) | Ethanol, conventional or ultrasonic irradiation | Not specified | researchgate.net |

| Kabachnik-Fields | 2-formylbenzoic acid, aliphatic primary amines (e.g., butyl-, cyclohexyl-, benzylamine) | None | Microwave irradiation, 60°C, 10-30 min, solvent-free | High | oup.com |

| Kabachnik-Fields | 3-methyl-1-phenyl-2-pyrazoline-5-one, aryl aldehydes | Thiamine (B1217682) hydrochloride | Solvent-free, one-pot | Not specified |

While this compound readily undergoes addition to carbon-heteroatom double bonds (C=O and C=N), information regarding its direct addition to simple carbon-carbon unsaturated systems (e.g., alkenes or alkynes) in the context of hydrophosphorylation is not extensively detailed in the provided research findings. The primary focus of DBP's addition reactions in organic synthesis, as evidenced by the literature, is on its reactivity with polar double bonds.

Addition to Carbon-Heteroatom Double Bonds (e.g., Schiff Bases, Carbonyls)

Pudovik Reaction for α-Hydroxyphosphonate Synthesis

Carbon-Phosphorus Bond Forming Reactions

The formation of carbon-phosphorus (C-P) bonds is a fundamental aspect of organophosphorus chemistry, and this compound is a key reagent in achieving this. All the addition reactions discussed previously, including the Pudovik reaction (for α-hydroxyphosphonates) and the aza-Pudovik/Kabachnik-Fields reactions (for α-aminophosphonates), are direct examples of C-P bond formation. fishersci.comcoleparmer.comresearchgate.netgoogle.comnoaa.gov

Beyond these well-established addition reactions, this compound can participate in other C-P bond-forming transformations. Copper-catalyzed cross-coupling reactions represent a significant advancement in this area. A general method has been reported for the direct coupling of >P(O)H reagents, including this compound, with aryl and vinyl halides. This highly efficient transformation is typically achieved using copper(I) iodide as a catalyst, N,N'-dimethylethylenediamine as a ligand, and cesium carbonate (Cs₂CO₃) as a base, yielding products with C-P bonds in good to excellent yields across a variety of sterically hindered and functionalized substrates.

Another example of C-P bond formation involving this compound is the sustainable one-pot synthesis of novel pyrazolyl phosphonate derivatives. This reaction involves the condensation of 3-methyl-1-phenyl-2-pyrazoline-5-one, aryl aldehydes, and this compound, catalyzed by thiamine hydrochloride under solvent-free conditions.

Iv. Derivatives and Analogues of Dibutylphosphite: Synthesis and Functionalization

Phosphonic Acid Esters and Their Structural Diversity

Phosphonic acid esters, characterized by a direct carbon-phosphorus (C-P) bond, are a significant class of organophosphorus compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. Dibutylphosphite is a key reagent in their synthesis.

Synthesis of Alkyl- and Arylphosphonates

The formation of alkyl- and arylphosphonates from this compound primarily occurs through two notable reactions: the Michaelis-Arbuzov reaction and the Pudovik reaction.

Michaelis-Arbuzov Reaction: While the classical Michaelis-Arbuzov reaction typically involves a trialkyl phosphite (B83602) and an alkyl halide to yield a dialkylalkylphosphonate, variations and modifications have expanded its scope to include dialkyl phosphites like DBP researchgate.netnih.govnih.gov. This reaction is initiated by an SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of an alkyl halide, forming a phosphonium (B103445) salt intermediate nih.govwikipedia.orgjk-sci.comchemeurope.com. Subsequent dealkylation by the displaced halide anion yields the desired phosphonate (B1237965) wikipedia.orgjk-sci.comchemeurope.com. The reactivity of alkyl halides generally follows the order: RCOX > RCH2X > RR'CHX, and RI > RBr > RCl nih.govchemeurope.com. Palladium-catalyzed cross-coupling reactions of alkyl halides with dialkyl phosphites also offer an attractive route to organophosphonates researchgate.netorganic-chemistry.org. For instance, copper(I) iodide, N,N'-dimethylethylenediamine, and Cs2CO3 can catalyze the phosphonation of aryl iodides with dibutyl phosphite to produce aryl phosphonates researchgate.net.

Pudovik Reaction: The Pudovik reaction, also known as hydrophosphonylation, involves the addition of organophosphorus compounds containing a labile P-H bond, such as dialkylphosphites, across unsaturated systems like alkenes, alkynes, carbonyls, and imines acs.orgwikipedia.orgnih.gov. This reaction is a highly versatile pathway for the formation of C-P bonds acs.org. For example, dibutyl phosphite can add to imines under basic conditions to produce α-aminomethylphosphonates wikipedia.orgbeilstein-journals.org. The reaction can proceed via ionic and/or radical mechanisms, depending on the substrates, phosphorus reagents, and experimental conditions acs.org. Microwave irradiation and ultrasonic irradiation have been employed to facilitate these reactions, often leading to high yields and shorter reaction times acs.orgbeilstein-journals.orgscholarsresearchlibrary.comresearchgate.netnih.gov.

Preparation of α-Functionalized Phosphonates

This compound is instrumental in synthesizing α-functionalized phosphonates, particularly α-hydroxy- and α-aminophosphonates, which are of significant biological and industrial interest.

α-Hydroxyphosphonates: These compounds are typically synthesized by the addition of dialkyl phosphites to aldehydes or ketones (the Pudovik reaction or Abramov reaction when using trialkyl phosphites) nih.govmdpi.comnih.govorganic-chemistry.org. This reaction often occurs in the presence of a base catalyst like triethylamine (B128534) or metal catalysts mdpi.comnih.govorganic-chemistry.orgmdpi.comgoogle.com.pg. For example, this compound reacts with acetaldehyde (B116499) to yield α-hydroxyethylphosphonates mdpi.com. Similarly, dibutyl(1-hydroxy-1,3-dimethylbutyl)phosphonate can be synthesized from dibutyl phosphite and methyl isobutyl ketone, and dibutyl(1-hydroxy-1-methylethyl)phosphonate from dibutyl phosphite and acetone, both catalyzed by triethylamine and magnesium chloride google.com.pg.

Table 1: Synthesis of α-Hydroxyphosphonates from this compound

| Reactant (Aldehyde/Ketone) | Catalyst | Temperature (°C) | Time | Product | Yield/Purity | Reference |

| Heptaldehyde | Not specified (thermal) | 126-135 | Not specified | Dibutyl (1-hydroxyheptyl)phosphonate | Not specified | google.com |

| Acetaldehyde | Triethylamine | 0 | 12 h | Dibutyl α-hydroxyethylphosphonate | Not specified | mdpi.com |

| Methyl Isobutyl Ketone | Triethylamine, MgCl2 | 25 | 2 h | Dibutyl(1-hydroxy-1,3-dimethylbutyl)phosphonate | 99.8% purity | google.com.pg |

| Acetone | Triethylamine, MgCl2 | 40 | 2 h | Dibutyl(1-hydroxy-1-methylethyl)phosphonate | 100.0% reaction ratio | google.com.pg |

α-Aminophosphonates: The Pudovik reaction is a primary method for preparing α-aminophosphonates, involving the addition of dialkyl phosphites to imines wikipedia.orgbeilstein-journals.orgscholarsresearchlibrary.comajol.infocore.ac.uk. These reactions can be conducted under various conditions, including solvent-free microwave irradiation, or in solvents like ethanol (B145695), often with catalysts such as Lewis acids (e.g., SnCl2·2H2O) or bases (e.g., triethylamine) beilstein-journals.orgscholarsresearchlibrary.comresearchgate.netnih.govajol.infocore.ac.uktsijournals.comresearchgate.net. For instance, a series of novel α-aminosubstituted phosphonates were synthesized by reacting substituted aldehydes with an amine, followed by this compound, in ethanol using SnCl2·2H2O as a catalyst under conventional and ultrasonic irradiation nih.gov. Catalyst-free synthesis of α-amino phosphonates has also been reported by reacting imines with dialkyl phosphites in dry ethanol at reflux temperature ajol.info.

Heterocyclic Phosphonic Ester Derivatives

The synthesis of phosphonic ester derivatives incorporating heterocyclic rings is an active area of research, often leveraging the reactivity of this compound. These compounds often exhibit significant biological activities chim.itarkat-usa.orgresearchgate.net. Methods include the Pudovik reaction, where dialkyl phosphites are added to imines derived from heterocyclic aldehydes chim.itarkat-usa.orgresearchgate.net. For example, α-aminophosphonic esters derived from furan, thiophene, and pyrazole (B372694) have been prepared in high yields by reacting benzylamine, benzhydrylamine, or benzyl (B1604629) carbamate (B1207046) with heterocyclic aldehydes and diethyl or diphenyl phosphonates researchgate.net. While specific examples directly using this compound for heterocyclic phosphonic esters are less explicitly detailed in the provided snippets, the general principles of the Pudovik reaction with dialkyl phosphites apply to the synthesis of α-heterocyclic-α-aminophosphonates arkat-usa.org.

Dibutyl Phosphates and Related Phosphorus(V) Species as Reaction Products

This compound, being a phosphorus(III) compound, can be readily oxidized to phosphorus(V) species, most notably dibutyl phosphate (B84403). This transformation involves the addition of an oxygen atom to the phosphorus center.

Oxidation: this compound can be oxidized to dibutyl phosphate using various oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412) google.com. This oxidation converts the phosphorus from a +3 to a +5 oxidation state . Research has also shown that dibutyl phosphite can convert to dibutyl phosphate upon heating, particularly in the presence of certain interactions, such as with polyaniline base researchgate.netacs.org. This conversion can lead to the protonation of the film, indicating the formation of a more acidic phosphorus(V) species researchgate.netacs.org.

Coordination Chemistry and Metal Complex Formation

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to donate electrons from the phosphorus atom makes it suitable for binding to metal centers.

Synthesis of Metal Complexes with this compound as a Ligand

This compound has been explored for its potential in the production of metal complexes, which find applications in catalysis and materials science cymitquimica.comontosight.ai. Ligands are ions or molecules that bind to a central metal atom or ion in a coordination entity, typically by donating electrons ncert.nic.inresearchgate.netlibretexts.org. While the provided information broadly mentions this compound's use in metal complex formation, detailed synthetic procedures for specific metal complexes with this compound as a ligand are not extensively elaborated in the search results. However, the general principle involves the reaction of the phosphite with a metal salt or metal complex precursor, leading to the formation of a coordination bond between the phosphorus atom and the metal center mdpi.comgoogle.commdpi.com. The nature of the metal and other co-ligands can influence the coordination mode and the properties of the resulting complex rsc.org.

V. Applications in Advanced Chemical Systems and Materials Science

Role in Catalysis and Catalytic Processes

Dibutylphosphite and its derivatives play an important role in both homogeneous and heterogeneous catalytic systems, contributing to the development of efficient chemical transformations.

Homogeneous Catalysis Utilizing this compound Derivatives

Homogeneous catalysis, characterized by all reactants and catalysts existing in the same phase, offers advantages in terms of precise control over catalyst structure and mechanism, leading to enhanced tuneability and selectivity researchgate.netresearchgate.net. This compound and its derivatives are utilized in various homogeneous catalytic processes, often serving as ligands or reagents. Organophosphorus compounds, broadly, are critical structural motifs in homogeneous catalysis rsc.orgmdpi.com.

This compound can function as a reagent in catalytic reactions. For example, it is employed in the Pudovik reaction, a nucleophilic addition of dialkyl phosphites to imines or carbonyl compounds, to synthesize α-aminophosphonates and α-hydroxy-alkylphosphonates beilstein-journals.orgmdpi.comcore.ac.ukscholarsresearchlibrary.com. These reactions can be catalyzed by a range of substances, including acids (e.g., HCOOH), bases (e.g., NaOH, DBU, TMG), metal salts (e.g., MgSO₄, CdI₂), and metal complexes (e.g., BF₃·EtO₂), sometimes even proceeding under solvent-free and catalyst-free microwave irradiation conditions beilstein-journals.orgmdpi.comcore.ac.ukscholarsresearchlibrary.com.

A related dialkyl phosphite (B83602), diethyl phosphite, has been successfully applied in the catalytic asymmetric hydrophosphonylation of enones, yielding γ-oxo-phosphonates when catalyzed by a dinuclear zinc complex . This demonstrates the broader utility of dialkyl phosphites in enantioselective transformations. Furthermore, copper(I) iodide (CuI) has been shown to facilitate C-P bond formation reactions involving dibutyl phosphite acs.org. Dibutyl phosphite has also been involved in reactions catalyzed by thiamine (B1217682) hydrochloride under solvent-free conditions researchgate.net.

Key catalytic applications of this compound and its derivatives are summarized in the table below:

| Application Type | Catalyst/Conditions | Product/Outcome | References |

| Synthesis of α-aminophosphonates (Pudovik reaction) | Various acids, bases, metal salts, metal complexes; sometimes solvent-free/catalyst-free microwave irradiation beilstein-journals.orgmdpi.comcore.ac.ukscholarsresearchlibrary.com | α-aminophosphonates (e.g., dibutyl ((butylamino)(phenyl)methyl)phosphonate) beilstein-journals.orgscholarsresearchlibrary.com | beilstein-journals.orgcore.ac.ukscholarsresearchlibrary.com |

| Synthesis of α-hydroxy-alkylphosphonates | K₃PO₄, Ba(OH)₂, MgO, Al₂O₃, Ti(OⁱPr₄), Na₂CO₃, MgCl₂/Et₃N, Na-modified fluorapatite (B74983) mdpi.com | α-hydroxy-ethylphosphonates (e.g., from acetaldehyde (B116499) and dibutyl phosphite, yielding 76%) mdpi.com | mdpi.com |

| C-P Bond Formation | Copper(I) iodide (CuI) acs.org | C-P bond formation products acs.org | acs.org |

| Catalysis under Solvent-Free Conditions | Thiamine hydrochloride researchgate.net | Various synthetic chemicals researchgate.net | researchgate.net |

Heterogeneous Catalytic Systems Involving Organophosphorus Compounds

In contrast to homogeneous systems, heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants dtic.mil. Organophosphorus compounds, while more commonly associated with homogeneous catalysis as ligands, also find relevance in heterogeneous systems, particularly in the context of supported catalysts researchgate.netmdpi.com.

The development of heterogeneous catalysts for the hydrolysis of organophosphates has gained attention, with various solid matrices being explored researchgate.netnih.gov. Immobilization techniques are crucial for retaining active metal compounds on solid supports such as mesoporous materials like silica (B1680970), alumina, and zeolite researchgate.net. The active component can be held by adsorption, ion exchange, encapsulation, or the formation of a covalent bond between the metal-ligand and the support researchgate.net. While specific examples of this compound directly as a heterogeneous catalyst are less common, its broader classification as an organophosphorus compound places it within the scope of materials relevant to this field. Heterogeneous photocatalysis, for instance, has been effectively applied for the removal of organophosphorus pollutants from aqueous solutions, demonstrating the environmental applications of such systems nih.govnih.gov.

Mechanistic Investigations of Catalytic Cycles

Mechanistic investigations are fundamental to understanding and optimizing catalytic processes. A key advantage of homogeneous catalysis is the ability to elucidate the detailed structure and mechanism of the catalyst, which enables increased tuneability and selectivity researchgate.netresearchgate.net. Catalytic cycles typically involve a series of elementary steps that regenerate the active catalyst, such as oxidative addition, migratory insertion, reductive elimination, and ligand coordination or substitution libretexts.orguwindsor.ca.

Understanding these intricate mechanistic pathways allows for the rational design of new catalysts and the optimization of reaction conditions to achieve desired outcomes.

As a Building Block and Reagent in Complex Organic Synthesis

This compound serves as a versatile building block and reagent in the synthesis of a wide array of complex organic molecules, including specialty chemicals and intermediates for pharmaceuticals and polymers.

Preparation of Specialty Chemicals and Pharmaceuticals Intermediates

This compound is a valuable reagent in organic synthesis, particularly for introducing phosphorus functionalities into molecules nordmann.globalontosight.ai. It is widely used in the synthesis of pharmaceutical and perfume intermediates lookchem.comchembk.comnordmann.global. As a raw material, it contributes to the chemical synthesis of phosphonic esters that contain heterocyclic radicals .

DBP is known to undergo various chemical reactions, including oxidation, reduction, and substitution . A notable application is its reaction with Schiff bases, leading to the formation of complex derivatives such as 1,4-bis[N-methyl(dibutoxyphosphonyl)-1-(2-furyl)]diaminobenzene and 4,4'-bis[N-methyl(dibutoxyphosphonyl)-1-phenyl]benzidine .

The synthesis of α-aminophosphonates, a class of compounds important in pharmaceutical chemistry due to their structural analogy to amino acids, frequently utilizes this compound via the Pudovik reaction beilstein-journals.orgcore.ac.ukscholarsresearchlibrary.com. Similarly, α-hydroxy-alkylphosphonates, which are valuable intermediates, can be prepared by the addition of dialkyl phosphites like DBP to aldehydes and ketones mdpi.com.

Furthermore, the reaction of acetic anhydride (B1165640) with dibutyl phosphite yields acetic acid, anhydride with dibutyl phosphite, which acts as a reagent for introducing phosphorus functionalities and serves as an intermediate in the manufacture of agricultural chemicals and pharmaceuticals ontosight.ai.

Incorporation into Polymer Backbones or Monomer Architectures

This compound also finds utility in materials science, particularly in polymer chemistry. It is recognized for its applications in polymer stabilization ontosight.ai. DBP can be used for modifying polymer structures .

In the realm of polymerization, this compound can be incorporated into polymerization systems, including those for cationic polymerization in aqueous reaction media google.com. Dialkyl phosphites, including dibutyl phosphite, are employed in multicomponent polymerization (MCP) to synthesize various polymer architectures, such as hyperbranched polymers (HBPs) and networks uliege.be. The specific choice of the amine and the alkyl group of the phosphonate (B1237965) in such MCPs can significantly influence the resulting molecular properties of the polymer uliege.be. Instances of polymerization directly involving dibutyl phosphite have been reported dtic.mil. Moreover, the interaction of polyaniline films with dibutyl phosphite can lead to the protonation and plasticization of polyaniline, indicating its role in modifying polymer properties researchgate.net.

Functional Additives in Polymeric and Composite Materials

This compound and related phosphite compounds are utilized as functional additives in polymeric and composite materials to enhance their performance characteristics, including flame retardancy, stabilization against degradation, and modification of mechanical properties. fishersci.at

Flame Retardancy Mechanisms and Efficacy

Phosphorus-containing flame retardants (P-FRs), a class that includes phosphites, are increasingly employed as halogen-free alternatives for various polymeric materials. vt.edumdpi.com Their flame retardancy mechanisms typically involve actions in both the condensed phase and the gas phase. In the condensed phase, phosphorus compounds can promote charring, leading to intumescence (the formation of a swollen, protective char layer), or facilitate the formation of inorganic glass. vt.edumdpi.com This char layer acts as an insulative barrier, protecting the underlying material from heat and reducing the release of flammable volatiles. vt.edumdpi.com In the gas phase, phosphorus species can inhibit the flame by interfering with radical reactions during combustion. vt.edumdpi.com

The efficacy of flame retardants is often quantified by metrics such as the Limiting Oxygen Index (LOI) and Heat Release Rate (HRR). [12, 17, 22 in previous search] While phosphorus-based flame retardants generally contribute to a reduction in peak Heat Release Rate (pHRR) and Total Heat Release (THR), specific quantitative data directly detailing the flame retardancy efficacy (e.g., LOI values or HRR reductions) of this compound as a standalone flame retardant in various polymer matrices are not extensively reported in readily available literature. However, its chemical nature as a phosphite suggests its potential to contribute to these phosphorus-based flame retardancy mechanisms.

Enhancement of Material Properties in Polymer Matrices

The incorporation of this compound, or its derivatives, can contribute to the enhancement of various material properties in polymer matrices. For instance, research has demonstrated that combining acetic acid anhydride with dibutyl phosphite can modify the mechanical properties of polyethylene. [3 in current search] While specific quantitative data on the extent of this improvement (e.g., percentage increase in tensile strength or modulus) are not widely detailed, this indicates its capacity to influence polymer characteristics.

In polymerization processes, this compound has been utilized in the presence of organic salts to stabilize microemulsions for the creation of core/shell polymers, such as polystyrene/poly(butyl acrylate) (PST/PBA) systems. [9 in current search] In these applications, factors like particle size and the location of the polymers within the core/shell structure significantly affect the resulting mechanical properties of the composite materials. [9 in current search] This highlights DBP's indirect role in facilitating the synthesis of structured polymer systems with tailored mechanical performance. Generally, the strategic incorporation of various fillers and additives is a common approach to improve key mechanical properties of polymers, including stiffness, strength, toughness, elastic modulus, and yield strength. [7, 11, 17, 20, 23, 25 in current search]

Lubrication Chemistry and Tribological Applications

This compound is a well-established additive in lubrication chemistry, primarily valued for its contributions to anti-wear (AW) and extreme-pressure (EP) performance, as well as friction modification in various industrial lubricants. [1, 6, 13 in previous search, 15 in current search, 16 in previous search]

Anti-Wear and Extreme-Pressure Additive Formulations

This compound functions as an effective anti-wear and extreme-pressure additive, particularly in industrial gear oils and hydraulic machinery. [1, 6, 15 in current search] Its performance in reducing wear has been demonstrated in various lubricating oil formulations. For example, in studies on bio-based lubricating oils, this compound was identified as a highly effective anti-wear agent. Experimental results from four-ball wear tests (ASTM D-4172) showed that formulations containing this compound significantly improved wear properties, reducing wear scar diameters (WSDs) from 0.84 mm (for the base oil) to a range of 0.34–0.75 mm when various ashless anti-wear agents were incorporated. [7 in previous search] this compound was noted as the most effective additive among those tested in this specific context. [7 in previous search]

The anti-wear and friction-reducing capabilities of phosphorus-containing additives like this compound in aluminum-steel sliding pairs are attributed to the formation of a protective boundary film on the rubbing surfaces. This film is composed of aluminum phosphate (B84403) and/or aluminum phosphite, which effectively prevents direct metal-to-metal contact and mitigates wear. [15 in previous search]

However, the tribological performance of additives can be highly sensitive to the specific material pairs and operating conditions. In some instances, when compared to other phosphorus-containing compounds like tricresyl phosphate (TCP) and zinc dialkyldithiophosphate (ZDDP) in aluminum alloy lubrication, this compound was reported to potentially increase wear, possibly due to corrosive interactions. [1 in current search] This highlights the importance of formulation specificity and material compatibility in achieving optimal tribological outcomes. Generally, ashless anti-wear and extreme-pressure additives, including phosphites, are crucial for long-term lubricant stability and for protecting industrial and mobile equipment operating under high pressure and temperature conditions. [17 in previous search]

Friction Modification in Industrial Lubricants

This compound is also employed as a friction modifier in industrial lubricants, particularly in gear oils. [1, 13 in previous search, 15 in current search] It is recognized for its ability to modify friction characteristics in oil lubricants. [5 in previous search] While qualitative descriptions affirm its role as a friction modifier, specific quantitative data, such as detailed measurements of coefficient of friction reductions directly attributable to this compound in various lubricant formulations, are not extensively detailed in the provided literature. The mechanism of friction modification typically involves the formation of a thin, adsorbed layer on the metal surfaces, which reduces interfacial shear forces and prevents direct contact, thereby lowering friction.

Environmental Remediation and Biodegradation Studies

This compound, like other organophosphorus compounds, poses environmental concerns due to its widespread use and potential for contamination. Bioremediation, utilizing microorganisms or their enzymes, offers a promising and eco-friendly approach for the detoxification and decontamination of environments polluted with organophosphorus compounds oup.comnih.gov.

Microbial Degradation Pathways of Organophosphorus Esters

Microbial degradation is a significant pathway for the detoxification of organophosphorus compounds, primarily through hydrolysis of P-O-alkyl and P-O-aryl bonds oup.comoup.com. This enzymatic hydrolysis is considered a crucial step in breaking down these compounds oup.com. While the specific microbial metabolism of this compound was not extensively known until recently, studies on other organophosphorus esters (OPEs) indicate common degradation pathways including hydrolysis, oxidation, alkylation, and dealkylation oup.comgdut.edu.cn. Enzymes such as phosphotriesterases, phosphatases, carboxylesterases, and organophosphate hydrolases play a vital role in these processes, enabling microorganisms to utilize these compounds as sources of carbon, nitrogen, and energy researchgate.net.

For instance, the degradation of non-halogenated OPEs like tris(2-butoxyethyl) phosphate (TBOEP), tris(n-butyl) phosphate (TNBP), and triphenyl phosphate (TPHP) by enriched sludge cultures under aerobic conditions has been observed to occur via hydrolysis, hydroxylation, methoxylation, and substitution pathways gdut.edu.cn.

Development of Bioremediation Strategies for Contaminated Environments

Bioremediation strategies for organophosphorus contaminated environments often involve the isolation and application of microorganisms capable of degrading these compounds oup.comnih.gov. Since the first isolation of an organophosphorus-degrading microorganism, Flavobacterium sp., in 1973, numerous bacterial and fungal species have been identified that can degrade a wide range of organophosphorus compounds in both liquid cultures and soil systems oup.comoup.com.

One efficient approach for the bioremediation of this compound involves the cultivation of aerobic granules in a sequencing batch reactor (SBR) researchgate.netnih.gov. These aerobic microbial granules have demonstrated the ability to completely biodegrade this compound, with the stoichiometric release of phosphite (H3PO3) researchgate.netoup.comnih.gov. Studies have shown that complete biodegradation of 1.4, 2, and 3 mM of this compound can be achieved within 4, 5, and 8 hours, respectively, using this method researchgate.netoup.comnih.gov.

Table 1: Biodegradation Rates of this compound by Aerobic Granules researchgate.netoup.comnih.gov

| Initial this compound Concentration (mM) | Time for Complete Biodegradation (h) |

| 1.4 | 4 |

| 2 | 5 |

| 3 | 8 |

Two bacterial strains, Acidovorax sp. and Sphingobium sp., capable of utilizing this compound as a sole carbon source, have been isolated from these degrading granular biomasses researchgate.netoup.comnih.gov. Increased phosphatase activity in this compound-degrading granular biomass, compared to activated sludge, further indicates the involvement of these enzymes in the hydrolysis of this compound researchgate.netnih.gov.

Role of Aerobic Granular Sludge in Biodegradation

Aerobic granular sludge (AGS) is a highly effective biomass for wastewater treatment, characterized by its compact, self-immobilized, and carrier-free microbial aggregates that settle much faster than activated sludge flocs oup.com. AGS systems, particularly sequencing batch reactors (SBRs), offer excellent biomass retention and are suitable for the removal of organic matter, nitrogen, and phosphorus compounds, including recalcitrant and toxic xenobiotic compounds like organophosphorus compounds oup.comresearchgate.net. The ability of AGS to maintain aerobic, anoxic, and anaerobic microenvironments within individual granules, even during aeration, contributes to its versatility in degrading various pollutants researchgate.net.

The cultivation of this compound-degrading aerobic microbial granules in SBRs, by feeding this compound along with acetate (B1210297) as a co-substrate, has proven to be a suitable process for treating this compound-contaminated water researchgate.netoup.comnih.gov. The developed granules typically have a size of approximately 0.9 ± 0.3 mm researchgate.netnih.gov.

Interactions with Conducting Polymers and Electronic Materials

This compound, and organophosphorus compounds in general, can interact with conducting polymers and electronic materials, influencing their properties, particularly in the context of protonation mechanisms and conductivity. Organophosphorus compounds are also used as additives in polymers for various applications, including flame retardancy and as plasticizers wikipedia.org.

Protonation Mechanisms in Polymer Films

The interaction of this compound with conducting polymers, such as polyaniline (PANI), has been investigated, particularly concerning protonation mechanisms. When a thin polyaniline base film is immersed in dibutylphosphonate (a tautomeric form of this compound), its color changes from blue to green, indicating an interaction acs.org. Further heating of this green film to 200 °C in air causes it to convert to a greenish-blue color, characteristic of the protonated conducting form of polyaniline acs.org. This is a notable observation, as "standard" polyaniline hydrochloride typically transforms into a cross-linked polyaniline base under similar thermal conditions acs.org.

Research suggests that the this compound tautomeric form of dibutylphosphonate interacts with the polyaniline base at ambient temperatures. Upon heating to 200 °C, this form converts to its oxidized form, dibutyl phosphate, which then subsequently protonates the polyaniline film acs.org. Quantum-chemical modeling supports this proposed mechanism of interaction between polyaniline base with this compound and dibutyl phosphate acs.org.

Impact on Polymer Conductivity and Stability

The interaction of organophosphorus compounds with conducting polymers can significantly impact their electrical conductivity and stability. Conducting polymers, such as polyaniline and polypyrrole, are promising for various applications, including chemical sensors, due to their ability to change electrical conductivity upon exposure to certain chemicals researchgate.netcas.cz.

In the context of polyaniline, doping with organic phosphonates, including those related to this compound, has been shown to enhance the stability of the polymer's conductivity across different pH levels researchgate.net. This is particularly important for applications where conducting polymers need to maintain their conductivity in varying environments, such as in biosensors or smart scaffolds researchgate.net. The formation of new non-covalent bonds with a phosphite tautomer replacing the bonding in the polyaniline base has been proposed as a mechanism for this interaction, influencing the molecular structure and macroscopic properties of the material cas.cz.

Table 2: Influence of Organophosphorus Compounds on Polymer Properties (General Examples)

| Property | Impact of Organophosphorus Compounds | Reference |

| Conductivity Stability (Polyaniline) | Enhanced with organic phosphonate doping | researchgate.net |

| Flame Retardancy | Imparted or enhanced | wikipedia.orgmdpi.commdpi.com |

| Thermal Stability | Can be improved | mdpi.commdpi.comresearchgate.net |

| Plasticization | Used as plasticizers | wikipedia.org |

The precise nature of the interaction, including protonation mechanisms and the impact on conductivity and stability, is crucial for designing advanced chemical systems and electronic materials utilizing this compound and related organophosphorus compounds.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 10 [CID 6327349], 34 [CID 1809-19-4] |

| Phosphite | 10 [CID 6327349] (as H3PO3, a product of DBP degradation) |

| Phosphoric acid | 30 [CID 1004] (as a product of DBP hydrolysis) |

| Butanol | 10 [CID 263] (as a product of DBP hydrolysis) |

| Tributyl phosphate (TBP) | 14 [CID 6069] |

| Dibutyl phosphate | 14 [CID 109-47-7] |

| Tris(2-butoxyethyl) phosphate (TBOEP) | 12 |

| Tris(n-butyl) phosphate (TNBP) | 12 |

| Triphenyl phosphate (TPHP) | 12, 21 |

| Polyaniline (PANI) | 17, 19, 22, 23 |

| Polypyrrole | 19 |

| Methylphosphonic dichloride (MPDC) | 17 |

| Dimethyl methylphosphonate (B1257008) (DMMP) | 17, 25 |

| Phosphorous acid | 10 [CID 1004] (as H3PO3) |

| Acetate | 2, 4, 9, 14, 16 |

| Glucose | 12, 29 |

| Chlorpyrifos | 6, 12 |

| Methyl parathion | 6 |

| Profenofos | 6 |

| Sarin (GB) | 25 |

| Diethyl phosphite (DEP) | 27 |

| Dimethyl phosphite (DMP) | 27 |

| Hexachlorocyclotriphosphazatriene (HCCTP) | 27 |

| Triethylamine (B128534) | 21 |

| Diethyl ether | 21 |

| Hydrochloric acid (HCl) | 21 |

| Iodosobenzene | 21 |

| But-1-yn-1-yltrimethylsilane | 21 |

| Boron trifluoride diethyl etherate (BF3·OEt2) | 21 |

| Sodium hydroxide (B78521) (NaOH) | 21 |

| 1-Butynyl dibutylphosphate | 21 |

| Hydroxylamine | 21 |

| Tris(2-chloroethyl) phosphate (TCEP) | 15 |

| Tris(2-chloropropyl) phosphate (TCPP) | 15 |

| Tritolyl Phosphate (TCP) | 15 |

| Tripropyl phosphate | 15 |

| Tris(2-ethylpropyl) phosphate | 15 |

| Trimethyl phosphate | 15 |

| Polyethylene oxide (PEO) | 28 |

| Polyacrylonitrile | 28 |

| Polyamide | 28 |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | 28 |

| 3-nitro-1,2,4-triazol-5-one (NTO) | 23 |

| Chloroauric acid | 23 |

| Acetic acid | 17 |

| Phenol (B47542) | 16 |

| Azo dyes | 16 |

| Nitroaromatic compounds | 16 |

| Anilines | 16 |

| Hexafluoroisopropyl (HFIP) | 25 |

| N,N-dimethylacetamide | 25 |

| Hydrogen peroxide | 5 |

| Potassium permanganate (B83412) | 5 |

| Lithium aluminum hydride | 5 |

| Phosphonic esters containing heterocyclic radicals | 5 |

| Phosphine (B1218219) | 30 |

| Phosphorus oxides | 30 |

| Polysiloxane | 25 |

| Poly(methyl methacrylate) (PMMA) | 35 |

| 6H-dibenzo[c,e] researchgate.netoup.comoxaphosphinine 6-oxide | 35 |

| Diphenylphosphine oxide | 35 |

| Epoxy resin | 33 |

| Nanosilica | 33 |

| Expanded graphite (B72142) (EG) | 33 |

| DOPO-HM | 35 |

| DOPO-Me | 35 |

| Polypropylene | 35 |

| Polyesters | 31 |

| Polyamides | 31 |

| Cellulose | 31 |

| Wool | 31 |

Environmental Remediation and Biodegradation Studies

This compound, similar to other organophosphorus compounds, presents environmental challenges due to its widespread industrial use and potential to contaminate ecosystems. Bioremediation, which employs microorganisms or their enzymes, offers a promising and environmentally friendly strategy for detoxifying and decontaminating environments affected by organophosphorus compounds oup.comnih.gov.

Microbial Degradation Pathways of Organophosphorus Esters

Microbial degradation represents a significant pathway for the detoxification of organophosphorus compounds, primarily through the hydrolysis of P-O-alkyl and P-O-aryl bonds oup.comoup.com. This enzymatic hydrolysis is recognized as a critical step in the breakdown of these compounds oup.com. While the specific microbial metabolism of this compound was not extensively documented until recently, studies on other organophosphorus esters (OPEs) indicate shared degradation pathways, including hydrolysis, oxidation, alkylation, and dealkylation oup.comgdut.edu.cn. Enzymes such as phosphotriesterases, phosphatases, carboxylesterases, and organophosphate hydrolases are instrumental in these processes, enabling microorganisms to utilize these compounds as sources of carbon, nitrogen, and energy researchgate.net.

For example, the aerobic biodegradation of non-halogenated OPEs like tris(2-butoxyethyl) phosphate (TBOEP), tris(n-butyl) phosphate (TNBP), and triphenyl phosphate (TPHP) by enriched sludge cultures has been observed to proceed via hydrolysis, hydroxylation, methoxylation, and substitution pathways gdut.edu.cn.

Development of Bioremediation Strategies for Contaminated Environments

Bioremediation strategies for environments contaminated with organophosphorus compounds frequently involve isolating and applying microorganisms capable of degrading these substances oup.comnih.gov. Since the initial isolation of an organophosphorus-degrading microorganism, Flavobacterium sp., in 1973, numerous bacterial and fungal species have been identified that can effectively degrade a broad spectrum of organophosphorus compounds in both liquid cultures and soil environments oup.comoup.com.

An effective approach for the bioremediation of this compound involves the cultivation of aerobic granules within a sequencing batch reactor (SBR) researchgate.netnih.gov. These aerobic microbial granules have demonstrated the capacity for complete biodegradation of this compound, accompanied by the stoichiometric release of phosphite (H3PO3) researchgate.netoup.comnih.gov. Research indicates that complete biodegradation of 1.4, 2, and 3 mM concentrations of this compound can be achieved within 4, 5, and 8 hours, respectively, using this method researchgate.netoup.comnih.gov.

Table 1: Biodegradation Rates of this compound by Aerobic Granules researchgate.netoup.comnih.gov

| Initial this compound Concentration (mM) | Time for Complete Biodegradation (h) |

| 1.4 | 4 |

| 2 | 5 |

| 3 | 8 |